N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine
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Overview
Description
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring, bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity to its targets, while the methoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 3-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
Uniqueness
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16BrClN4O2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H16BrClN4O2/c1-24-15-7-12(8-20-17-21-10-22-23-17)6-14(18)16(15)25-9-11-2-4-13(19)5-3-11/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23) |
InChI Key |
PEUNWJCTLDCBTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=NC=NN2)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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